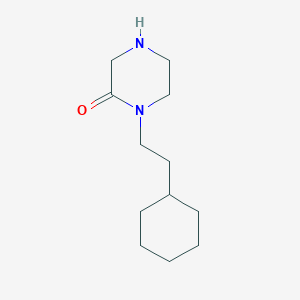1-(2-Cyclohexylethyl)piperazin-2-one
CAS No.:
Cat. No.: VC18590058
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H22N2O |
|---|---|
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | 1-(2-cyclohexylethyl)piperazin-2-one |
| Standard InChI | InChI=1S/C12H22N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h11,13H,1-10H2 |
| Standard InChI Key | YZCHGNOMCSSQOI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCN2CCNCC2=O |
Introduction
Overview of Key Findings
1-(2-Cyclohexylethyl)piperazin-2-one (CAS 130328-11-9) is a piperazine-derived heterocyclic compound characterized by a cyclohexylethyl substituent and a ketone group at the 2-position of the piperazine ring. This molecule has garnered attention in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as an intermediate in synthesizing antipsychotics and antimicrobial agents . Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol . This report synthesizes data from peer-reviewed journals, patents, and chemical databases to provide a detailed analysis of its synthesis, physicochemical properties, and pharmacological relevance.
Structural and Chemical Properties
Molecular Architecture
The compound features a piperazin-2-one core (a six-membered ring with two nitrogen atoms and one ketone group) linked to a 2-cyclohexylethyl chain. Key structural attributes include:
-
Piperazin-2-one ring: The ketone at position 2 introduces polarity, influencing solubility and reactivity .
-
Cyclohexylethyl side chain: A lipophilic substituent enhancing membrane permeability and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O | |
| Molecular Weight | 210.32 g/mol | |
| SMILES | O=C1N(CCNCC1)CCC2CCCCC2 | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Solubility | Limited aqueous solubility |
Synthesis and Optimization
Synthetic Routes
1-(2-Cyclohexylethyl)piperazin-2-one is synthesized via cyclocondensation or post-functionalization of piperazine precursors:
Route 1: Cyclocondensation of Ethylenediamine Derivatives
-
Step 1: Reacting 2-cyclohexylethylamine with chloroacetyl chloride forms 2-chloro-N-(2-cyclohexylethyl)acetamide.
-
Step 2: Cyclization with ethylenediamine under basic conditions yields the piperazin-2-one ring .
Route 2: Oxidation of 1-(2-Cyclohexylethyl)piperazine
-
Selective oxidation of the secondary amine in 1-(2-cyclohexylethyl)piperazine (CAS 132800-12-5) using potassium permanganate or ruthenium catalysts introduces the ketone group .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Cyclocondensation | 65–75 | ≥98 | Scalable, minimal byproducts |
| Oxidation | 50–60 | ≥95 | Simplified steps, cost-effective |
Pharmacological Applications
Role in Drug Discovery
-
Antipsychotic Agents: The compound serves as a key intermediate in synthesizing Cariprazine, a dopamine D₃/D₂ receptor partial agonist. Structural modifications to the piperazin-2-one core enhance blood-brain barrier penetration .
-
Antimicrobial Activity: Piperazin-2-one derivatives exhibit inhibitory effects against Mycobacterium tuberculosis (MIC: 0.19–15 ng/mL) by targeting cell wall synthesis enzymes .
Structure-Activity Relationships (SAR)
-
Cyclohexylethyl Chain: Lipophilicity correlates with improved CNS bioavailability .
-
Ketone Position: The 2-ketone group enhances hydrogen bonding with target proteins, increasing binding affinity .
| Parameter | Detail |
|---|---|
| UN Number | 3259 |
| Packing Group | III |
| Storage | 2–8°C, inert atmosphere |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume